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Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a
molecule undergoes tautomerization in its electronically excited state through the transfer of a
proton.[1] This reaction is typically observed in molecules that possess both a proton donor
group (e.g., hydroxyl, -OH) and a proton acceptor group (e.g., imine nitrogen, =N-) connected
by an intramolecular hydrogen bond.[2] Upon absorption of light, the acidity and basicity of the
donor and acceptor sites, respectively, are significantly altered, which facilitates an ultrafast
proton transfer.[2][3]

A key characteristic of ESIPT-capable molecules is their exceptionally large Stokes shift, which
is the difference between the maximum wavelengths of absorption and emission.[1] This can
result in dual fluorescence: a normal emission from the original excited state (enol form) and a
significantly red-shifted emission from the proton-transferred tautomer (keto form).[1][4] This
unique property makes ESIPT fluorophores highly valuable for applications in fluorescent
probes, bioimaging, luminescent materials, and photosensitizers.[5]

The molecule 2-(2-Hydroxyphenyl)benzothiazole (HBT) is a canonical system for studying
ESIPT.[6][7][8] Its rigid structure and pre-existing intramolecular hydrogen bond between the
phenolic hydroxyl group and the thiazole nitrogen atom create an ideal framework for the
ESIPT process to occur efficiently.

The Core Mechanism of HBT Excited-State
Intramolecular Proton Transfer
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The ESIPT process in HBT follows a four-level photocycle involving two distinct chemical
forms: the enol tautomer (E) and the keto tautomer (K).

o Photoexcitation: The process begins with the absorption of a photon by the stable ground-
state enol form (E), promoting it to the Franck-Condon excited singlet state (E*).[2] This
electronic transition redistributes the electron density within the molecule, significantly
increasing the acidity of the phenolic proton donor and the basicity of the benzothiazole
nitrogen acceptor.[3]

e Proton Transfer (ESIPT): In the excited state, the strengthened intramolecular hydrogen
bond facilitates an ultrafast transfer of the proton from the oxygen atom to the nitrogen atom.
[7][8] This forms the excited keto tautomer (K*). This transfer is often barrierless or has a
very low energy barrier and occurs on a femtosecond to picosecond timescale.[7][9]

» Fluorescence Emission: The excited keto form (K*) relaxes to its ground state (K) by emitting
a photon. This fluorescence is characterized by a large Stokes shift relative to the initial
absorption of the enol form.[2]

o Back Proton Transfer: The ground-state keto form (K) is generally unstable and rapidly
undergoes a back-proton transfer to regenerate the thermodynamically more stable ground-
state enol form (E), completing the cycle.
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Photophysical Properties and Quantitative Data

The photophysical properties of HBT and its derivatives are central to their function. These
properties are highly sensitive to the molecular structure and the surrounding environment.
Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-
DFT) are often employed to predict and corroborate experimental findings.[5][10]

Structural Parameters

Upon photoexcitation from the SO to the S1 state, the intramolecular hydrogen bond
strengthens, which is a prerequisite for ESIPT. This is evidenced by changes in key bond

lengths and angles.
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O-H Bond Length

Compound State A) H---N Distance (A)
HBTM-1 SO 0.999 1.677

S1 1.047 1.524

HBTM-2 SO 0.999 1.678

S1 1.022 1.590

HBTM-3 SO 0.999 1.678

S1 1.011 1.627

Table 1: Calculated
hydrogen bond
parameters for HBT--
related derivatives
(HBTM) in the ground
(S0) and first excited
(S1) states, showing
the lengthening of the
O-H bond and
shortening of the H---N
distance upon

excitation.[5]

Spectroscopic Data

The absorption and emission characteristics are defining features of ESIPT molecules. The
large Stokes shift is a direct consequence of the structural relaxation and proton transfer in the
excited state.
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Absorption Emission Stokes Shift
Compound Solvent

Amax (nm) Amax (nm) (nm)
HBTM-1 DMSO 387 535 148
HBTM-2 DMSO 415 580 165
HBTM-3 DMSO 450 632 182
ENF Dichloromethane 433 (Calculated) - -
~420

(Experimental)

Table 2:
Calculated and
experimental
spectroscopic
data for HBT
derivatives,
demonstrating
the characteristic
large Stokes
shifts.[5][11]

Vibrational Frequencies

Infrared (IR) spectroscopy provides further evidence for the strengthening of the intramolecular
hydrogen bond in the excited state. A significant redshift in the O—H stretching frequency from
the SO to the S1 state indicates a weaker, more labile O-H bond, which facilitates proton
transfer.[5][12]
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O-H Stretch (SO0, O-H Stretch (S1,

Compound Redshift (cm~?)
cm™?) cm™?)

HBTM-1 3076.92 2254.63 822.29

HBTM-2 3081.80 2652.38 429.42

HBTM-3 3084.81 2845.68 239.13

Table 3: Calculated
O-H stretching
vibrational frequencies
for HBT-related
derivatives, showing a
pronounced redshift
upon excitation to the
S1 state.[5]

Factors Influencing the ESIPT Process
Solvent Effects

The solvent environment can significantly modulate the ESIPT process.[2][13]

e Nonpolar Solvents: In nonpolar solvents like cyclohexane, the intramolecular hydrogen bond
is preserved, and the ESIPT process is highly efficient.[13]

e Polar Protic Solvents: Polar protic solvents (e.g., ethanol, methanol) can form intermolecular
hydrogen bonds with the HBT molecule.[2] This can compete with the intramolecular
hydrogen bond, potentially disrupting the ESIPT pathway and leading to an increase in the
normal enol emission at the expense of the tautomer fluorescence.[13][14]

e Polar Aprotic Solvents: In polar aprotic solvents (e.g., DMSO, DMF), the ESIPT process is
generally favorable. However, strong solvent polarity can influence the energy levels of the
excited states and may lead to deprotonation, forming an anionic species with distinct
emission properties.[6][15]

Substituent Effects
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Modifying the HBT scaffold with electron-donating or electron-withdrawing groups can fine-tune
the ESIPT process and the resulting photophysical properties.

» Electron-Withdrawing Groups: These groups can weaken the intramolecular hydrogen bond,
potentially making the ESIPT process less favorable.[13]

o Extended mt-Conjugation: Increasing the number of C=C double bonds in the molecular
structure can lead to a redshift in both absorption and emission wavelengths and an increase
in the Stokes shift.[5] However, it may also weaken the intramolecular hydrogen bond and
increase the energy barrier for proton transfer.[5]

Experimental and Computational Protocols

The study of ESIPT is a multidisciplinary effort, combining organic synthesis, advanced
spectroscopy, and computational chemistry.

Synthesis Protocols

The synthesis of HBT and its derivatives typically involves the condensation of a substituted 2-
aminophenol with a corresponding benzoic acid or benzaldehyde derivative. Specific protocols
are well-established in the chemical literature. For instance, the synthesis of 2,4-
bis(benzol[d]thiazol-2-yl)phenol involves reacting 2,4-diaminophenol with 2-mercaptobenzoic
acid.[15]

Spectroscopic Methodologies

Steady-State Spectroscopy:

o UV-Vis Absorption: Measures the electronic transitions from the ground state. Samples are
dissolved in a suitable solvent in a quartz cuvette and analyzed using a spectrophotometer.
The absorption spectra of HBT typically show peaks in the 260-370 nm range.[13]

» Fluorescence Spectroscopy: Measures the emission from the excited state. The sample is
excited at a wavelength corresponding to its absorption maximum, and the emitted light is
collected, typically at a 90-degree angle, and analyzed by a fluorometer.

Time-Resolved Spectroscopy: These techniques are crucial for studying the dynamics of the
ESIPT process, which occurs on ultrafast timescales.
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o Time-Correlated Single Photon Counting (TCSPC): This technique measures fluorescence
lifetimes in the picosecond to nanosecond range.[16] It provides information on the decay
kinetics of the excited states involved in the ESIPT cycle.

o Femtosecond Transient Absorption Spectroscopy (fs-TAS): This is a powerful pump-probe
technique for monitoring ultrafast chemical events.[17][18] A strong "pump" pulse excites the
molecule, and a weaker, time-delayed "probe" pulse measures the change in absorption of
the sample. By varying the delay time between the pump and probe, the formation and
decay of transient species, such as the excited enol and keto forms, can be tracked with
femtosecond resolution.[8][17]
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Computational Protocols

Theoretical calculations are indispensable for understanding the ESIPT mechanism at a
molecular level.

o Methodology: DFT is used to optimize the geometric structures in the ground state (S0),
while TD-DFT is used for the excited state (S1).[5][10]

e Basis Sets: Common basis sets include 6-311++G(d,p) or TZVP.[2][12]

» Solvent Modeling: The effect of the solvent is often incorporated using the Polarizable
Continuum Model (PCM).[2][14]

e Analysis:

o Geometry Optimization: Confirms the structural changes upon excitation.[5]

o Vibrational Analysis: Calculation of IR spectra to confirm hydrogen bond strengthening.[12]

o Potential Energy Curves (PECs): Constructed by scanning the O-H coordinate to
determine the energy barrier for the proton transfer reaction in both the ground and
excited states.[5][11]

o Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the nature of the
electronic transitions and charge transfer characteristics.[3][5]

Applications in Research and Drug Development

The unique photophysical properties of HBT derivatives make them suitable for a variety of
applications.

» Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local
environment (polarity, pH, viscosity) allows for their use in detecting specific analytes, ions,
and biomolecules.[19]

e Bioimaging: Their large Stokes shifts are advantageous in biological imaging as they
minimize self-absorption and reduce background interference from autofluorescence.[5]
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» Materials Science: HBT-based molecules are used in the development of organic light-
emitting diodes (OLEDSs), luminescent materials, and photochromic materials.[2][13]

e Drug Development: While not drugs themselves, ESIPT probes can be used as tools in drug
development. For example, they can be designed to monitor changes in the cellular
microenvironment or to track the delivery of a therapeutic agent by reporting on local
conditions. Their application aligns with the increasing use of biomarkers to characterize
drug effects and understand pharmacologic mechanisms.[20]

Conclusion

The excited-state intramolecular proton transfer in 2-(2-Hydroxyphenyl)benzothiazole (HBT) is
a well-studied, ultrafast photochemical process that serves as a cornerstone for designing
advanced functional molecules. The transfer of a proton from the enol to the keto tautomer
upon photoexcitation results in a characteristic large Stokes-shifted fluorescence. This process
is intricately controlled by both the intrinsic molecular structure and the external solvent
environment. A synergistic approach combining advanced spectroscopic techniques and high-
level quantum chemical calculations has provided profound insights into the dynamics and
mechanism of ESIPT. The continued exploration and functionalization of the HBT scaffold
promise to yield novel materials and probes for a wide range of applications, from materials
science to biomedical research and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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